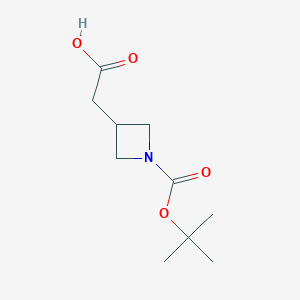

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid

Übersicht

Beschreibung

Synthesis Analysis

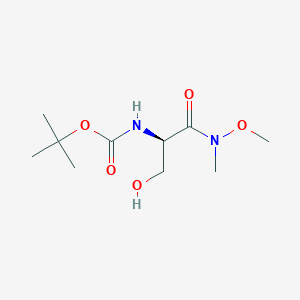

Synthetic approaches to azetidine derivatives, including compounds structurally related to 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid, have been explored through various methodologies. For instance, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate showcases the utility of [3+2] cycloaddition in introducing functionalized heterocyclic amino acids into the azetidine scaffold (Dzedulionytė et al., 2021). Similarly, the synthesis of constrained peptidomimetic molecules starting from pyroglutamic acid demonstrates complex synthetic routes that provide access to azetidine-containing compounds (Mandal et al., 2005).

Molecular Structure Analysis

The molecular structure of azetidine derivatives, including those with the tert-butoxycarbonyl group, has been elucidated through detailed NMR spectroscopic experiments and X-ray crystallography. For example, studies on polymorphic transitions in related compounds have revealed insights into the conformational flexibility and supramolecular synthons formed by these molecules (Konovalova et al., 2022).

Chemical Reactions and Properties

Azetidine derivatives participate in a range of chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The preparation of 1-alkoxycarbonyl-3-bromoazetidin-2-ones and their behavior as potential elastase inhibitors highlight the synthetic versatility and functional group transformations applicable to azetidine-containing molecules (Beauve et al., 1999).

Physical Properties Analysis

While specific studies on the physical properties of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid are scarce, related research on azetidine derivatives provides valuable insights. The determination of polymorphic forms and the study of their stability under various conditions are crucial for understanding the material properties of these compounds (Konovalova et al., 2022).

Chemical Properties Analysis

The chemical properties of azetidine derivatives, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are central to their application in synthetic organic chemistry. Studies on the facile synthesis of azetidine and oxetane amino acid derivatives through Aza-Michael addition exemplify the chemical properties and reactivity patterns of these compounds (Gudelis et al., 2023).

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Antioxidant Activity

Analytical Methods Used in Determining Antioxidant Activity A Review

discusses the critical presentation of tests used to determine antioxidant activity, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests. These tests are based on chemical reactions and are essential in antioxidant analysis or determining the antioxidant capacity of complex samples, potentially relevant to studying the antioxidant effects of specific compounds like 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (I. Munteanu & C. Apetrei, 2021).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

Application of Metathesis Reactions in the Synthesis and Transformations of Functionalized β-Amino Acid Derivatives highlights the biological relevance of cyclic β-amino acids in drug research and their synthesis and further functionalization towards new types of molecular entities using various metathesis reactions. This paper could provide valuable insights into synthetic routes that might be applicable to or paralleled with the synthesis of 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid for pharmaceutical purposes (L. Kiss et al., 2018).

Enhancing Fermentative Production

Strategies for enhancing fermentative production of acetoin a review

reviews the importance of acetoin in various industries and the strategies to improve its productivity through genetic engineering, medium optimization, and process control. Although not directly related, the methodologies and strategies discussed could be analogous to the fermentation-based production or modification of compounds similar to 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (Zijun Xiao & J. Lu, 2014).

Wastewater Disinfection with Peracetic Acid

Disinfection of wastewater with peracetic acid a review

explores the use of peracetic acid as a disinfectant for wastewater effluents, highlighting its effectiveness, advantages, and challenges. While focusing on peracetic acid, this review might offer contextual background on handling and applying reactive acetic acid derivatives in environmental or industrial settings, potentially relevant for compounds like 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (M. Kitis, 2004).

Volatile Fatty Acids from Microbial Production

Microbial production of volatile fatty acids current status and future perspectives

reviews the production of VFAs through microbial routes, their applications, and challenges. This paper might indirectly suggest microbial pathways that could be explored for the production or transformation of specific chemical compounds, including 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid (S. Bhatia & Yung-Hun Yang, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFHUWJIRFTGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455063 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid | |

CAS RN |

183062-96-6 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183062-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

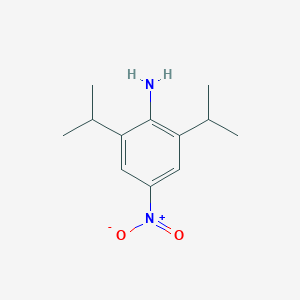

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)